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  • Product: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
  • CAS: 197094-18-1

Core Science & Biosynthesis

Foundational

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Authored by a Senior Application Scientist The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold represents a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

Authored by a Senior Application Scientist

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold represents a privileged heterocyclic system in modern medicinal chemistry. As a fused[1][1] bicyclic structure, it combines the pharmacologically significant pyrazole ring with a pyrrolidinone moiety, creating a rigid three-dimensional framework ideal for targeted interactions with biological macromolecules. Pyrazole derivatives are well-established as core components in a wide array of therapeutics, exhibiting activities ranging from anti-inflammatory to anticancer.[2][3] Consequently, the development of robust and efficient synthetic pathways to access the pyrrolo[1,2-b]pyrazol-4-one core and its analogues is of paramount importance for researchers in drug discovery and development.[4]

This guide provides a comprehensive overview of the primary synthetic strategies for constructing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one skeleton. It moves beyond simple procedural descriptions to elucidate the underlying mechanistic principles and the rationale behind key experimental choices, offering field-proven insights for practical application.

Strategic Analysis: Deconstructing the Bicyclic Core

A successful synthesis begins with a sound retrosynthetic strategy. The target molecule can be conceptually disassembled in several ways, which in turn illuminate the most logical forward-synthetic approaches. The two predominant strategies involve either a linear, stepwise construction of the second ring onto a pre-existing pyrazole or a convergent approach where the bicyclic system is formed in a single, often cycloadditive, step.

Strategy 1: Linear Annulation via Intramolecular Cyclization

The most direct and frequently documented approach involves the construction of the pyrrolidinone ring onto a functionalized pyrazole precursor. This strategy offers excellent control over substituent placement on the pyrazole core before the final ring-closing event. A validated pathway begins with a simple pyrazole, which is sequentially elaborated to introduce a side chain capable of intramolecular cyclization.[5]

The causality of this multi-step process is clear: it systematically builds complexity from a simple, commercially available starting material. The initial N-protection of pyrazole is critical to direct the subsequent alkylation to a carbon atom (C-5), preventing undesired N-alkylation. The choice of a bifunctional alkylating agent like 1-bromo-3-chloropropane installs the necessary three-carbon chain. The subsequent deprotection and intramolecular N-alkylation, driven by a strong, non-nucleophilic base, forges the bicyclic core.

G Pyrazole Pyrazole ProtectedPyrazole N-SEM Protected Pyrazole Pyrazole->ProtectedPyrazole SEM-Cl AlkylatedPyrazole C-5 Alkylated Intermediate ProtectedPyrazole->AlkylatedPyrazole 1. n-BuLi 2. 1-bromo-3-chloropropane DeprotectedInt Deprotected Precursor AlkylatedPyrazole->DeprotectedInt Deprotection (e.g., TBAF or acid) BicyclicCore 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole DeprotectedInt->BicyclicCore Intramolecular Cyclization (NaH, DMF) FinalProduct Target Scaffold (Functionalized) BicyclicCore->FinalProduct Further Functionalization (e.g., Bromination, Oxidation)

Experimental Protocol: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

This protocol is adapted from a validated multi-step synthesis of the core scaffold, which can then be oxidized to the desired 4-one derivative.[5]

Step 1: N-Protection of Pyrazole

  • To a solution of pyrazole in a suitable aprotic solvent (e.g., THF), add a base such as sodium hydride (NaH, 1.1 eq.) at 0 °C.

  • After stirring for 30 minutes, add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the N-SEM protected pyrazole.

Step 2: C-5 Alkylation

  • Dissolve the N-SEM protected pyrazole in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to deprotonate the C-5 position, generating a lithiated intermediate.

  • Add 1-bromo-3-chloropropane (1.2 eq.) and allow the reaction to slowly warm to room temperature.

  • After completion, perform an aqueous work-up and extract the product. Purification via silica gel chromatography yields the C-5 alkylated pyrazole.

Step 3: SEM Deprotection

  • The SEM protecting group can be removed under acidic conditions (e.g., HCl in methanol) or with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • The reaction progress is monitored by TLC. Upon completion, the product is isolated through standard work-up procedures.

Step 4: Intramolecular Cyclization

  • To a stirred solution of the deprotected precursor (1.0 eq.) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in portions.[5]

  • The mixture is allowed to warm to room temperature and stirred overnight under an inert atmosphere (N₂).[5]

  • The reaction is carefully quenched with water and the solvent is removed under reduced pressure.[5]

  • The residue is diluted with ethyl acetate, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.[5]

  • Purification by silica gel chromatography affords the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole product.[5] An 87% yield for this specific step has been reported.[5]

StepReactionKey ReagentsReported Yield
1 & 2Protection & AlkylationSEM-Cl, n-BuLi, 1-bromo-3-chloropropane~60% (over 2 steps)[5]
3 & 4Deprotection & CyclizationTBAF or acid; NaH, DMF87% (for cyclization step)[5]
Overall4-Step Synthesis-~52%

Strategy 2: Convergent Synthesis via [3+2] Cycloaddition

Convergent strategies, particularly those employing cycloaddition reactions, are highly efficient for rapidly building molecular complexity.[6] The [3+2] cycloaddition is a cornerstone of five-membered heterocycle synthesis and can be adapted to form the pyrrolo[1,2-b]pyrazole core, often in a single step.[6][7][8]

Pathway A: Intramolecular Nitrile Imine-Alkyne Cycloaddition

A powerful modern approach involves the in-situ generation of a nitrile imine dipole, which then undergoes an intramolecular reaction with a tethered alkyne dipolarophile.[9] Tetrazoles are excellent thermal or microwave-activated precursors for nitrile imines. By designing a molecule containing both a 2-alkynyl substituent and a 5-substituted tetrazole, microwave irradiation can trigger the extrusion of N₂ from the tetrazole ring to form the reactive nitrile imine, which is immediately trapped by the neighboring alkyne to forge the bicyclic system.[9]

The primary advantage of this method is its efficiency and atom economy. The reaction is driven by the release of nitrogen gas, and microwave irradiation often leads to significantly reduced reaction times and cleaner product profiles compared to conventional heating.[9]

G cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_product Product Start 2-Alkynyl-5-substituted Tetrazole Dipole Nitrile Imine 1,3-Dipole Start->Dipole Microwave (µW) - N₂ Product 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole Dipole->Product Intramolecular [3+2] Cycloaddition

Pathway B: Sydnone-Alkyne Cycloaddition

Sydnones are mesoionic aromatic compounds that serve as stable and effective 1,3-dipoles in cycloaddition reactions.[10] The reaction of a 3-arylsydnone with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), is a well-established method for synthesizing pyrazoles.[10][11] To adapt this for the synthesis of the target molecule, one could envision using an alkyne bearing a latent carboxylic acid or ester functionality. The initial cycloaddition would form a substituted pyrazole, which could then undergo intramolecular cyclization to form the fused pyrrolidinone ring. This approach offers a high degree of modularity, as both the sydnone and alkyne components can be readily varied to generate diverse libraries of final compounds.

Conclusion and Future Outlook

The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core is achievable through several robust synthetic strategies. The linear approach, building upon a pyrazole foundation, offers meticulous control and has been validated through detailed protocols.[5] In contrast, convergent [3+2] cycloaddition methods provide rapid access to the bicyclic scaffold, showcasing the power of modern synthetic techniques like microwave-assisted organic synthesis.[9] The choice of strategy will ultimately depend on the specific goals of the research program, including desired substitution patterns, scalability, and available starting materials. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, further innovation in the synthesis of pyrrolo[1,2-b]pyrazolones and their derivatives is anticipated, likely focusing on asymmetric methods and novel multicomponent reactions.[12][13]

References

  • Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. ResearchGate. Available from: [Link].

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PMC. Available from: [Link].

  • SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Semantic Scholar. Available from: [Link].

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][7][9][14]triazines. ACS Publications. Available from: [Link].

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available from: [Link].

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Royal Society of Chemistry. Available from: [Link].

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available from: [Link].

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed Central. Available from: [Link].

  • Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. PubMed Central. Available from: [Link].

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available from: [Link].

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. Available from: [Link].

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link].

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available from: [Link].

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available from: [Link].

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link].

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available from: [Link].

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available from: [Link].

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. Semantic Scholar. Available from: [Link].

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link].

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. Available from: [Link].

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available from: [Link].

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one (CS-0068330-1g). Universal Biologicals. Available from: [Link].

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. Available from: [Link].

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available from: [Link].

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Royal Society of Chemistry. Available from: [Link].

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI. Available from: [Link].

  • Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones. Royal Society of Chemistry. Available from: [Link].

Sources

Exploratory

Characterization of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

An In-Depth Technical Guide to the Executive Summary The fusion of pyrrole and pyrazole rings creates the pyrrolo[1,2-b]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

The fusion of pyrrole and pyrazole rings creates the pyrrolo[1,2-b]pyrazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed analytical characterization of a key derivative, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind the chosen methodologies. It is designed to equip researchers, chemists, and drug development professionals with the practical and theoretical knowledge required to confidently handle and validate this important molecular core. We will cover a proposed synthetic route, in-depth spectroscopic analysis (NMR, MS, IR), and robust analytical procedures for purity and identity confirmation, establishing a self-validating framework for its characterization.

The Pyrrolo[1,2-b]pyrazole Core: A Privileged Scaffold

Fused[3][3] bicyclic heterocyclic systems are foundational motifs in modern pharmacology. The pyrazole ring, in particular, is a component of numerous commercial drugs, valued for its ability to engage in various biological interactions.[1][3] The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole framework represents a conformationally constrained bicyclic structure that presents specific vectors for substitution, making it an attractive scaffold for library synthesis in drug discovery programs. The introduction of a ketone at the 4-position, yielding 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one, provides a crucial chemical handle for further synthetic elaboration while also modulating the electronic properties of the ring system. This guide establishes the definitive analytical signature of this target compound.

Caption: Molecular structure of the target compound.

Synthesis and Purification

Synthetic Rationale and Workflow

The conversion of a secondary alcohol to a ketone is a fundamental and high-yielding transformation in organic synthesis. We recommend using Dess-Martin Periodinane (DMP) for this oxidation.

  • Expertise & Experience: The choice of DMP is deliberate. Unlike chromium-based oxidants (e.g., PCC) which require harsh conditions and generate toxic waste, DMP operates under mild, neutral conditions at room temperature. This minimizes the risk of side reactions or degradation of the sensitive heterocyclic core, ensuring a cleaner reaction profile and simplifying purification. This method is highly reliable for substrates with nitrogen-containing heterocycles.

G A 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol (Precursor) C 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one (Target Compound) A->C Oxidation B Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room Temperature, 2-4h B->C

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Oxidation
  • Preparation: To a solution of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50%) to yield the pure product.

Structural Elucidation and Spectroscopic Profile

Unambiguous characterization relies on a synergistic application of multiple spectroscopic techniques. The following sections detail the expected data for confirming the structure and identity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry.

  • Rationale: This technique provides high-resolution mass data, allowing for the confirmation of the elemental composition against the theoretical formula (C₆H₆N₂O).

  • Expected Results:

    • Molecular Formula: C₆H₆N₂O

    • Exact Mass: 122.0480

    • Observed Ion: [M+H]⁺ = 123.0553

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) IR Spectroscopy.

  • Rationale: IR spectroscopy is exceptionally sensitive to specific functional groups. The primary diagnostic peak will be the carbonyl (C=O) stretch, which is a strong, sharp absorbance.

  • Expected Frequencies:

    • ~1710-1690 cm⁻¹: Strong, sharp absorbance characteristic of a five-membered ring ketone (α,β-unsaturated character).

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyrazole ring.

    • ~3100-3000 cm⁻¹: C-H stretching from the aromatic and aliphatic portions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Rationale: NMR provides the most detailed structural information, confirming the connectivity and chemical environment of every proton and carbon atom. 2D NMR techniques (COSY, HSQC, HMBC) are essential for the definitive assignment of this fused heterocyclic system.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~7.5 ppm (d, 1H): Aromatic proton on the pyrazole ring adjacent to the bridgehead nitrogen.

  • δ ~6.1 ppm (d, 1H): Aromatic proton on the pyrazole ring coupled to the proton at ~7.5 ppm.

  • δ ~4.2 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the bridgehead nitrogen.

  • δ ~3.0 ppm (t, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~190 ppm: Carbonyl carbon (C4). This is the most downfield and a key diagnostic signal.

  • δ ~140-150 ppm: Quaternary carbon of the pyrazole ring (C-bridgehead).

  • δ ~135 ppm: Aromatic CH of the pyrazole ring.

  • δ ~105 ppm: Aromatic CH of the pyrazole ring.

  • δ ~45 ppm: Methylene carbon (-CH₂-) adjacent to the bridgehead nitrogen (C6).

  • δ ~35 ppm: Methylene carbon (-CH₂-) adjacent to the carbonyl (C5).

Summary of Characterization Data
Technique Parameter Expected Value / Observation
HRMS (ESI-TOF) [M+H]⁺m/z = 123.0553 (for C₆H₇N₂O⁺)
IR (ATR) Carbonyl (C=O) StretchStrong, sharp peak at ~1700 cm⁻¹
C=N/C=C Stretches~1600-1450 cm⁻¹
¹H NMR Aromatic Protons~7.5 ppm (d, 1H), ~6.1 ppm (d, 1H)
Aliphatic Protons~4.2 ppm (t, 2H), ~3.0 ppm (t, 2H)
¹³C NMR Carbonyl Carbon~190 ppm
Aromatic Carbons~145 ppm (C), ~135 ppm (CH), ~105 ppm (CH)
Aliphatic Carbons~45 ppm (CH₂), ~35 ppm (CH₂)

Analytical Validation and Purity Assessment

Establishing the purity of a compound is as critical as confirming its identity, especially in a drug development context.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: Reverse-phase HPLC is the gold standard for determining the purity of small organic molecules. It separates the target compound from residual starting materials, byproducts, and other impurities.

  • Self-Validating Protocol:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient system is recommended for robust separation.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 254 nm and 280 nm.

    • Purity Assessment: Purity is calculated from the integrated peak area of the main component relative to the total integrated area of all peaks. A purity level of >98% is typically required for screening compounds.

X-ray Crystallography Workflow

For absolute structural confirmation, single-crystal X-ray diffraction is the ultimate technique. While obtaining suitable crystals can be challenging, the data it provides is unequivocal.

  • Rationale: Crystallography provides precise 3D coordinates of every atom, confirming not only the constitution and connectivity but also the solid-state conformation of the molecule.

G A Purified Compound (>98% by HPLC) B Crystal Growth Screening (Slow evaporation, vapor diffusion) A->B C Single Crystal Selection (Microscopy) B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution & Refinement D->E F Final Structure Validation (Bond lengths, angles, conformation) E->F

Caption: Logical workflow for single-crystal X-ray analysis.

References

  • Semantic Scholar. (n.d.). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • MDPI. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved from [Link]

  • Nature. (2025). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. Retrieved from [Link]

  • Springer. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[2][6][7]triazolo[3,4- b ][1][2][6] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]

  • Universal Biologicals. (n.d.). 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one. Retrieved from [Link]

  • DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Discovery and synthesis of substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ones

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ones Introduction: The Emergence of a Privileged Scaffold The pyrazole ring is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ones

Introduction: The Emergence of a Privileged Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[3] Fusing the pyrazole ring with a pyrrolidine system to create the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core introduces a three-dimensional character while maintaining the key pharmacophoric features. This bicyclic structure has garnered significant attention, particularly in the pursuit of selective kinase inhibitors.[4]

This guide provides a comprehensive overview of the discovery and synthesis of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ones, a class of compounds that has shown significant promise as therapeutic agents. We will explore the causal rationale behind synthetic strategies, detail validated experimental protocols, and examine the biological context that drives their development.

Part 1: Synthetic Strategies and Methodologies

The construction of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. The primary strategies involve the formation of the bicyclic core via intramolecular cyclization.

Strategy A: Multi-Step Synthesis via Intramolecular N-Alkylation

This classical approach builds the bicyclic system from a functionalized pyrazole precursor. It offers robust control over the substitution pattern on the pyrazole ring prior to the final cyclization. The rationale behind this multi-step process is to meticulously construct a linear precursor containing both the pyrazole nucleus and a reactive alkyl chain, primed for an intramolecular ring closure.

A representative workflow for this synthesis is depicted below.[5]

G cluster_0 Workflow: Intramolecular N-Alkylation A 1. N-Protection of Pyrazole B 2. C-Alkylation with Dihalopropane A->B SEM-Cl C 3. N-Deprotection B->C Deprotection Agent D 4. Intramolecular Cyclization (Core Formation) C->D Base (e.g., NaH) E 5. Functionalization (e.g., Oxidation to 4-one) D->E Oxidizing Agent

Caption: General workflow for the synthesis of the pyrrolo[1,2-b]pyrazole core.

Causality in Experimental Design:

  • N-Protection (Step 1): Pyrazole has two reactive nitrogen atoms. Protection of one nitrogen, for instance with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, is crucial to direct the subsequent alkylation to a specific carbon or the other nitrogen.[5] The SEM group is chosen for its stability under alkylating conditions and its reliable removal under specific conditions.

  • Intramolecular Cyclization (Step 4): The use of a strong, non-nucleophilic base like sodium hydride (NaH) is essential.[5] NaH deprotonates the secondary amine of the pyrazole precursor, generating an anion that readily attacks the terminal electrophilic carbon of the propyl chain, leading to efficient ring closure.

  • Formation of the 4-one Moiety (Step 5): While many syntheses focus on the parent scaffold, the introduction of the C4-ketone is a key step for modulating biological activity. This is typically achieved through the oxidation of the corresponding 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol precursor.[6] Standard oxidation reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be employed for this transformation.

Detailed Experimental Protocol: Synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Core

This protocol is adapted from a validated synthesis of a related derivative and focuses on the formation of the core bicyclic structure.[5]

  • Preparation of 1-(3-chloropropyl)-1H-pyrazole (Precursor):

    • To a stirred solution of pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (N₂).

    • Allow the mixture to stir for 30 minutes at 0 °C.

    • Add 1-bromo-3-chloropropane (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by silica gel chromatography to yield the precursor.

  • Intramolecular Cyclization to form 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole:

    • To a stirred solution of the 1-(3-chloropropyl)-1H-pyrazole precursor (1.0 equiv) in anhydrous DMF, add NaH (1.1 equiv) portion-wise at 0 °C.[5]

    • Allow the resulting mixture to warm to room temperature and stir overnight under N₂.[5]

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under vacuum and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography to afford the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.[5]

Strategy B: Microwave-Assisted Intramolecular [3+2] Cycloaddition

Modern synthetic chemistry often leverages microwave irradiation to accelerate reactions and improve yields. A powerful method for constructing the pyrrolo[1,2-b]pyrazole core involves the microwave-induced intramolecular [3+2] cycloaddition of a nitrile-imine intermediate generated from a 2-alkynyl-5-substituted tetrazole.[7][8]

Mechanistic Rationale:

The key to this reaction is the thermal extrusion of dinitrogen (N₂) from the tetrazole ring to form a highly reactive nitrile-imine dipole. This dipole is then immediately trapped by the tethered alkyne in an intramolecular 1,3-dipolar cycloaddition reaction, rapidly forming the desired bicyclic product. Microwave heating provides the necessary energy in a highly efficient and controlled manner, often reducing reaction times from hours to minutes.[7]

G cluster_0 Microwave-Assisted [3+2] Cycloaddition Start 2-Alkynyl-5-substituted Tetrazole Intermediate Nitrile-Imine Intermediate Start->Intermediate Microwave (µW) - N₂ Product 5,6-Dihydro-4H-pyrrolo [1,2-b]pyrazole Intermediate->Product Intramolecular [3+2] Cycloaddition

Caption: Key transformation in the microwave-assisted synthesis of the core.

This method is particularly advantageous as it allows for the construction of the fused ring system in a single, efficient step from a readily accessible tetrazole precursor.[8]

Part 2: Discovery as Potent Kinase Inhibitors

The development of substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles was significantly advanced by their discovery as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase domain (TβR-I).[4] The TGF-β signaling pathway plays a critical role in cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. Therefore, inhibitors of TβR-I are of high therapeutic interest.

Researchers at Lilly Research Laboratories expanded upon a known series of pyrazole-based TβR-I inhibitors to develop the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues.[4] This structural modification aimed to explore new chemical space and improve properties such as selectivity and potency.

Structure-Activity Relationship (SAR) Insights

Limited SAR studies on this series revealed important trends for achieving selectivity against other kinases, such as p38 MAP kinase (p38 MAPK).[4] The nature of the substituent on the pyrazole ring was found to be a key determinant of this selectivity profile.

Compound TypeKey Substituent ('Warhead')TβR-I InhibitionSelectivity vs. p38 MAPK
Type 1 PhenylPotentGreater Selectivity
Type 2 Quinoline-4-ylPotentLower Selectivity
Table based on findings from Sawyer et al., 2004.[4]

This data highlights a critical principle in drug design: subtle changes in a molecule's structure can lead to significant differences in its biological activity profile. The phenyl-substituted analogues demonstrated a more desirable profile, potently inhibiting the target kinase (TβR-I) while showing less activity against the off-target kinase (p38 MAPK).[4]

Part 3: Structural and Analytical Characterization

Unambiguous characterization of the synthesized compounds is essential for validating their structure and purity. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the bicyclic core. For the unsubstituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, one would expect to see signals corresponding to the aromatic pyrazole protons, as well as three distinct triplets for the methylene protons of the saturated pyrrolidine ring.[5]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the synthesized compounds, typically by observing the [M+H]⁺ ion.[5]

X-Ray Crystallography

The definitive three-dimensional structure of these molecules can be determined by single-crystal X-ray diffraction. Co-crystallization of potent inhibitors with the TβR-I receptor kinase domain has been achieved, providing invaluable insight into the binding mode.[4] These studies confirm how the inhibitor sits in the active site of the enzyme and which specific amino acid residues it interacts with. The pyrazole ring is typically observed to be planar, as expected for an aromatic system.[9] This structural information is crucial for guiding further rational drug design efforts.

Conclusion and Future Directions

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold represents a significant achievement in medicinal chemistry, providing a versatile platform for the development of potent and selective kinase inhibitors. The synthetic routes, from classical multi-step approaches to modern microwave-assisted cyclizations, offer chemists a range of tools to access diverse analogues. The discovery of their activity as TβR-I inhibitors underscores their therapeutic potential.[4] Future work in this area will likely focus on expanding the substitution patterns to further optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles, paving the way for potential clinical applications.

References

  • Li, H., et al. (2017). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. HETEROCYCLES, 94(10), 1923. Available at: [Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-4. Available at: [Link]

  • MDPI. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available at: [Link]

  • Adib, M., et al. (2011). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Synfacts, 2011(10), 1086. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Adib, M., et al. (2011). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 76(15), 6267-73. Available at: [Link]

  • Asian Journal of Pharmaceutics. Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Available at: [Link]

  • MDPI. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Available at: [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5431. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available at: [Link]

  • MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available at: [Link]

  • Fustero, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. Available at: [Link]

  • De Gruyter. The crystal structure of 6-hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione monohydrate, C7H6N2O4. Available at: [Link]

  • Universal Biologicals. 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one (CS-0068330-1g). Available at: [Link]

  • National Institutes of Health. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Available at: [Link]

  • PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]

  • Journal of the Chilean Chemical Society. SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Available at: [Link]

  • National Institutes of Health. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl). Available at: [Link]

  • ResearchGate. Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. Available at: [Link]

Sources

Exploratory

Tautomerism in 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Systems: A Methodological and Predictive Analysis

An In-depth Technical Guide Abstract The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry, embodying structural motifs common to a variety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry, embodying structural motifs common to a variety of bioactive molecules.[1][2][3][4] A critical, yet often underexplored, aspect of such heterocyclic systems is the phenomenon of tautomerism—a dynamic equilibrium between structural isomers that can profoundly influence a molecule's physicochemical properties, reactivity, and biological interactions.[5][6][7] This guide provides a comprehensive technical framework for the investigation of tautomerism in this specific pyrazolone system. While direct experimental literature on this scaffold is nascent, this document synthesizes established principles from pyrazolone chemistry to offer a predictive analysis of potential tautomers and details the rigorous experimental and computational protocols required for their elucidation. Our objective is to equip researchers with the strategic and technical rationale needed to confidently characterize the tautomeric landscape of these and related molecules, thereby enabling more precise structure-activity relationship (SAR) studies and rational drug design.

The Theoretical Framework: Postulating Tautomeric Forms

The tautomerism of pyrazolone-containing heterocycles is a classic subject of study, typically revolving around a keto-enol equilibrium.[8][9][10] For the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one system, we can postulate three primary potential tautomers arising from the migration of a proton. The equilibrium between these forms dictates the molecule's observable properties.

  • 4H-Keto Form (Methylene Tautomer): This form contains a ketone at the C4 position and an exocyclic methylene group at C3a (if a substituent were present) or, more accurately, a saturated pyrrolidine ring fused to the pyrazole. This is often a stable form for pyrazolones.

  • OH-Enol Form (Hydroxy Tautomer): This aromatic tautomer features a hydroxyl group at the C4 position, resulting from the migration of a proton from the C3a or C5 position to the carbonyl oxygen. This form benefits from the aromaticity of the pyrazole ring.

  • NH-Keto Form (Zwitterionic/Amide Tautomer): In some pyrazolone systems, a proton can reside on a ring nitrogen, creating a zwitterionic or amide-like structure.[2] Given the fused bicyclic nature of the target scaffold, this form is considered less probable but cannot be entirely discounted without experimental evidence.

The dynamic relationship between the two most probable tautomers, the 4H-Keto and the OH-Enol forms, is depicted below.

Figure 1: Proposed primary tautomeric equilibrium in the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one system.

Strategic Investigation: A Multi-Pillar Approach to Tautomer Elucidation

A definitive characterization of the tautomeric equilibrium requires a synergistic approach, integrating data from multiple analytical techniques with theoretical calculations. This self-validating system ensures that experimental observations are rationalized by, and consistent with, first-principles computational models.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for elucidating tautomeric structures in solution.[11] The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to the electronic structure, providing a distinct fingerprint for each tautomer.

Experimental Protocol: Solvent-Dependent NMR Analysis

  • Sample Preparation: Prepare separate, precise concentrations (e.g., 10 mg/mL) of the compound in at least two deuterated solvents of differing polarity, such as deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice is causal: CDCl₃ is non-polar and a poor hydrogen bond acceptor, while DMSO-d₆ is highly polar and a strong hydrogen bond acceptor, which can stabilize different tautomers.[12][13]

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra for each sample at a controlled temperature (e.g., 298 K).

    • Acquire a ¹⁵N spectrum. Due to its low natural abundance and gyromagnetic ratio, this may require a dedicated probe or longer acquisition times, but it is exceptionally informative for nitrogen heterocycles.[1][11]

    • Perform 2D NMR experiments (e.g., HSQC, HMBC) to unambiguously assign proton and carbon signals.

  • Data Analysis: Compare the spectra obtained in the different solvents. A significant change in chemical shifts or the appearance of new sets of signals is a strong indicator of a shift in the tautomeric equilibrium.

Predicted Spectroscopic Signatures:

The following table outlines the expected NMR chemical shifts that can be used to differentiate between the proposed tautomers.

Nucleus 4H-Keto Form OH-Enol Form Rationale for Differentiation
¹H NMR Aliphatic CH₂ protons (C5, C6) ~2.5-4.0 ppm.Olefinic CH proton ~5.5-6.5 ppm. A broad OH signal >10 ppm (in DMSO-d₆).The presence of a distinct OH signal and an olefinic proton are definitive markers for the enol form.
¹³C NMR Carbonyl C4 ~180-200 ppm. Aliphatic C5, C6 ~20-50 ppm.C4-OH ~160-170 ppm. Olefinic carbons ~100-140 ppm.The upfield shift of C4 from a ketone to an enol ether carbon is a key indicator. The nature of C5/C6 changes from sp³ to sp².
¹⁵N NMR "Pyrrole-like" N1 and "Pyridine-like" N2.Both nitrogens are part of an aromatic pyrazole ring.The ¹⁵N chemical shifts are highly sensitive to hybridization and lone pair availability, providing a clear distinction.[1]

graph TD {
A[Prepare Sample in CDCl3 & DMSO-d6] --> B{Acquire 1H, 13C, 15N NMR};
B --> C{Analyze Chemical Shifts & Coupling Constants};
C --> D{Assign Signals using 2D NMR};
D --> E{Compare Spectra between Solvents};
E --> F[Identify Dominant Tautomer(s)];
subgraph "Workflow"
    A; B; C; D; E; F;
end

node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge[color="#34A853"];

}

Figure 2: Experimental workflow for NMR-based tautomer analysis.

Pillar 2: Vibrational and Electronic Spectroscopy

IR and UV-Vis spectroscopy provide complementary data, confirming functional groups and changes in electronic conjugation, respectively.

Protocol: Spectroscopic Fingerprinting

  • IR Spectroscopy: Acquire a solid-state spectrum (e.g., KBr pellet or ATR) and solution-state spectra in solvents of varying polarity (e.g., CCl₄, CH₃CN).

  • UV-Vis Spectroscopy: Obtain spectra in different solvents to observe any solvatochromic shifts, which can indicate changes in the predominant tautomer.

Predicted Spectroscopic Signatures:

Technique 4H-Keto Form OH-Enol Form Rationale for Differentiation
IR Strong C=O stretch at ~1680-1720 cm⁻¹.Broad O-H stretch at ~3200-3600 cm⁻¹. C=C stretch at ~1620-1660 cm⁻¹.The disappearance of the carbonyl peak and the appearance of a hydroxyl peak are definitive.[11][14]
UV-Vis π→π* transition associated with the pyrazolone core.Extended conjugation may lead to a bathochromic (red) shift in λ_max.The enol form possesses a more extended conjugated π-system, which typically results in absorption at a longer wavelength.
Pillar 3: Computational Chemistry

In silico modeling provides the theoretical foundation for interpreting experimental results. Density Functional Theory (DFT) is a robust method for calculating the relative stabilities of tautomers and predicting their spectroscopic properties.[6][9]

Protocol: DFT-Based Stability and Spectra Prediction

  • Model Building: Construct 3D models of each postulated tautomer.

  • Geometry Optimization: Perform full geometry optimization for each tautomer using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13] Conduct calculations for both the gas phase and in solution using a continuum solvent model like the Polarizable Continuum Model (PCM).[12][15]

  • Energy Calculation: Calculate the zero-point corrected electronic energies (E₀) and Gibbs free energies (G) for each optimized structure. The relative Gibbs free energies (ΔG) will predict the most stable tautomer under thermal equilibrium.

  • Spectra Prediction: From the optimized geometries, calculate the theoretical IR frequencies and NMR chemical shifts (using the GIAO method for NMR).

  • Validation: Compare the calculated relative energies with the experimentally observed tautomer populations and the predicted spectra with the experimental spectra. A strong correlation validates both the experimental interpretation and the computational model.

Figure 3: Workflow for computational investigation of tautomerism.

Conclusion and Outlook

The tautomeric behavior of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold is a crucial determinant of its chemical and biological identity. While this system awaits direct experimental study, the principles governing pyrazolone tautomerism provide a clear path forward for its characterization. The integrated, multi-pillar approach detailed in this guide—combining solvent-dependent NMR, vibrational/electronic spectroscopy, and DFT calculations—constitutes a robust, self-validating methodology. By systematically applying these protocols, researchers can unambiguously determine the predominant tautomeric forms in solid-state and solution, understand how the equilibrium responds to environmental factors, and ultimately leverage this fundamental knowledge for the rational design of novel therapeutics. This rigorous characterization is an indispensable step in advancing the medicinal chemistry of this promising heterocyclic system.

References

  • ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • ResearchGate. (n.d.). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition.
  • Evans, N. A., Whelan, D. J., & Johns, R. B. (1965). Tautomerism in the 5-pyrazolone series. Tetrahedron, 21(12), 3351–3361.
  • Filo. (n.d.). Explain tautomerism in heterocycles.
  • PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach.
  • PMC - NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Alkorta, I. (2015). The tautomerism of pyrazolines (dihydropyrazoles). Semantic Scholar.
  • PMC - NIH. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix.
  • PubMed. (n.d.). Theoretical Studies of the Tautomeric Equilibria for Five-Member N-heterocycles in the Gas Phase and in Solution.
  • Infantes, L., Foces-Foces, C., Claramunt, R. M., López, C., & Elguero, J. (1998). Tautomerism of NH-pyrazolinones in the solid state: the case of 3(5)-ethoxycarbonyl-5(3)-hydroxypyrazole. Journal of Molecular Structure, 447(1–2), 71–79.
  • NIH. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • ChemInform. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • MDPI. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Katritzky, A. R., & Lagowski, J. M. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369.
  • Journal of Chemical Education and Research. (n.d.).
  • Wiley-VCH. (2013). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.
  • PMC. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • ScienceDirect. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects.
  • ResearchGate. (n.d.). A simple approach to the tautomerism of aromatic heterocycles.

Sources

Foundational

An In-Depth Technical Guide to the Retrosynthetic Analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

This guide provides a comprehensive exploration of the retrosynthetic analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the retrosynthetic analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The unique fusion of a pyrazole and a pyrrolidinone ring presents distinct synthetic challenges and opportunities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the logical deconstruction of the target molecule and the strategic planning of its synthesis.

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazolone Core

The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core is a prominent structural motif in a variety of biologically active compounds. The pyrazole moiety is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. The fusion of a pyrrolidinone ring introduces conformational rigidity and additional points for molecular interactions, making this bicyclic system an attractive scaffold for the design of novel therapeutic agents. A thorough understanding of its retrosynthesis is paramount for the efficient and versatile synthesis of new derivatives.

Primary Retrosynthetic Analysis: A Stepwise Deconstruction

A logical retrosynthetic analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one begins with the disconnection of the most labile or synthetically accessible bonds. In this case, the lactam bond within the pyrrolidinone ring presents a prime target for disconnection. This leads to a key intermediate, a pyrazole derivative bearing a propanoic acid side chain at the N1 position. This disconnection is based on the well-established strategy of forming cyclic amides from their corresponding amino acids or esters.

Further deconstruction of the pyrazole ring itself is then considered. The Knorr pyrazole synthesis, a robust and widely used method, offers a reliable pathway. This involves the disconnection of the pyrazole into a 1,3-dicarbonyl compound and hydrazine, both of which are readily available starting materials.

G Target Molecule 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Intermediate_A Pyrazole-1-propanoic acid Target Molecule->Intermediate_A C-N bond disconnection (Lactam formation) Intermediate_B 1,3-Dicarbonyl Compound + Hydrazine Intermediate_A->Intermediate_B C-N and C=N bond disconnection (Knorr Pyrazole Synthesis) Starting_Materials Simple, Commercially Available Precursors Intermediate_B->Starting_Materials

Caption: Primary retrosynthetic analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one.

Forward Synthesis: A Practical Approach

Based on the primary retrosynthetic analysis, a plausible forward synthesis can be devised. The following sections detail the key transformations, providing the rationale behind the choice of reagents and reaction conditions.

Step 1: Knorr Pyrazole Synthesis

The synthesis commences with the condensation of a suitable 1,3-dicarbonyl compound with hydrazine. For the unsubstituted pyrazole core, a simple 1,3-dicarbonyl equivalent can be utilized. The reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and often proceeds with high efficiency to yield the pyrazole ring.[1][2]

Table 1: Representative Conditions for Knorr Pyrazole Synthesis

1,3-Dicarbonyl PrecursorReagents and ConditionsProductYield (%)Reference
Malondialdehyde tetraethyl acetalHydrazine hydrate, ethanol, refluxPyrazole>90General knowledge
AcetylacetoneHydrazine hydrate, ethanol, reflux3,5-Dimethylpyrazole>95[1]
Step 2: N-Alkylation of the Pyrazole Ring

The newly formed pyrazole is then N-alkylated with a three-carbon synthon bearing a precursor to the carboxylic acid functionality, such as a haloester or an acrylonitrile. The regioselectivity of this step is crucial, as pyrazoles can be alkylated at either of the two nitrogen atoms. The substitution pattern on the pyrazole ring and the choice of reaction conditions can influence the outcome. For an unsubstituted pyrazole, a mixture of N1 and N2 alkylated products is often obtained, requiring separation.

Table 2: Conditions for N-Alkylation of Pyrazole

Pyrazole SubstrateAlkylating AgentBase and SolventProductYield (%)Reference
PyrazoleEthyl 3-bromopropionateK₂CO₃, Acetone, refluxEthyl 3-(1H-pyrazol-1-yl)propanoateVariable[3]
PyrazoleAcrylonitrileTriton B, Dioxane3-(1H-pyrazol-1-yl)propanenitrileGoodGeneral knowledge
Step 3: Intramolecular Cyclization to Form the Pyrrolidinone Ring

This is the key ring-closing step to form the bicyclic core. If the N-alkylation was performed with an ester, the resulting pyrazole-1-propanoate can undergo an intramolecular cyclization. This transformation can be challenging and may require forcing conditions. One potential method is a high-temperature thermal cyclization, possibly in the presence of a dehydrating agent.

A more reliable approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular Friedel-Crafts-type acylation. The pyrazole ring, being electron-rich, can undergo electrophilic substitution. The carboxylic acid can be activated, for example, by conversion to its acid chloride, which then acylates the C5 position of the pyrazole ring. Polyphosphoric acid (PPA) or Eaton's reagent are often effective catalysts for such intramolecular acylations.[4]

Experimental Protocol: Intramolecular Cyclization of Pyrazole-1-propanoic acid

  • Acid Chloride Formation: To a solution of pyrazole-1-propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Intramolecular Friedel-Crafts Acylation: Cool the solution of the acid chloride to 0 °C and add aluminum chloride (AlCl₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by carefully pouring it onto crushed ice. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one.

Alternative Retrosynthetic Strategies

While the primary pathway is logical and based on well-established reactions, alternative retrosynthetic disconnections can offer advantages in terms of starting material availability, overall yield, or stereocontrol.

Alternative Strategy 1: Paal-Knorr Pyrrole Synthesis Approach

An alternative disconnection can be envisioned by first breaking the pyrrolidinone ring in a different manner, leading to an N-substituted aminoketone. This intermediate could then be derived from a 1,4-dicarbonyl compound and a substituted hydrazine, in a variation of the Paal-Knorr pyrrole synthesis.

G Target Molecule 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Intermediate_C N-substituted aminoketone Target Molecule->Intermediate_C C-N bond disconnection Intermediate_D 1,4-Dicarbonyl Compound + Substituted Hydrazine Intermediate_C->Intermediate_D Paal-Knorr Pyrrole Synthesis Starting_Materials Simple Precursors Intermediate_D->Starting_Materials

Caption: Alternative retrosynthetic analysis via a Paal-Knorr approach.

This approach would involve the synthesis of a hydrazine derivative with the appropriate side chain, which would then be cyclized with a 1,4-dicarbonyl compound to form the pyrrole ring. The pyrazole ring would be formed in a subsequent step. This strategy might offer better control over the substitution pattern on the pyrrole ring.

Alternative Strategy 2: [3+2] Cycloaddition Approach

Another sophisticated approach involves a [3+2] cycloaddition reaction to construct the pyrazole ring. A nitrile imine, generated in situ from a hydrazonoyl halide, could react with a suitable dipolarophile containing the elements of the pyrrolidinone ring. This method can provide rapid access to the bicyclic core, although the synthesis of the required precursors may be more complex.[5]

G Target Molecule 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Intermediate_E Nitrile Imine + Dipolarophile Target Molecule->Intermediate_E [3+2] Cycloaddition Starting_Materials Functionalized Precursors Intermediate_E->Starting_Materials

Caption: Alternative retrosynthetic analysis via a [3+2] cycloaddition.

Conclusion and Future Perspectives

The retrosynthetic analysis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one reveals multiple viable synthetic pathways. The primary strategy, based on the well-established Knorr pyrazole synthesis followed by N-alkylation and intramolecular cyclization, represents a robust and practical approach. Alternative strategies, such as those involving a Paal-Knorr pyrrole synthesis or a [3+2] cycloaddition, offer opportunities for diversification and the synthesis of more complex analogues. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Further research into novel catalytic methods for the key cyclization step could lead to more efficient and environmentally friendly syntheses of this important heterocyclic scaffold, paving the way for the discovery of new drug candidates.

References

  • Semantic Scholar. (n.d.). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Retrieved from [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Chen-Li/05c8623788b2256860222f6723b77f37435f1115]([Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • YouTube. (2020, May 20). PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • PMC - NIH. (2026, January 6). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Privileged Scaffold for Kinase Inhibition Protein kinases, as central regulators of cellul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern targeted therapy, particularly in oncology. The relentless pursuit of novel kinase inhibitors with improved potency and selectivity has led to the exploration of a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pocket of kinases. The pyrazole ring, in particular, is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, prized for its synthetic tractability and versatile bioisosteric properties.[1][2][3] Fused heterocyclic systems incorporating the pyrazole core, such as the pyrrolo-pyrazole scaffold, offer a rigidified framework that can enhance binding affinity and selectivity.[2][4][5]

This document provides a comprehensive guide to the emerging potential of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold in the design and development of novel kinase inhibitors. While this specific scaffold is at the forefront of discovery, the principles outlined here are grounded in the established success of related pyrrolo-pyrazole structures as inhibitors of key oncogenic kinases, including Aurora kinases, Janus kinases (JAKs), and RET kinase.[4][6][7] We will detail the synthetic rationale, provide actionable protocols for biological evaluation, and discuss the strategic considerations for advancing compounds based on this promising scaffold.

I. The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Scaffold: Structural Rationale

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core presents several advantageous features for kinase inhibitor design:

  • Rigid Bicyclic Core: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the target kinase, potentially increasing potency.

  • Hydrogen Bonding Capabilities: The pyrazole nitrogen atoms and the ketone oxygen can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.

  • Vectors for Substitution: The scaffold offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_scaffold 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Scaffold cluster_features Key Features for Kinase Inhibition Scaffold Scaffold A H-Bond Acceptors/Donors (N, O) A->Scaffold B Rigid Bicyclic Core B->Scaffold C Substitution Vectors (R1, R2, R3) C->Scaffold G cluster_workflow In Vitro Kinase Assay Workflow A Compound Dilution B Kinase Reaction Setup (Kinase, Substrate, ATP, Compound) A->B C Incubation B->C D Reaction Termination & Detection C->D E Data Analysis (IC50 Determination) D->E G cluster_pathway Example Signaling Pathway: Aurora A A Aurora A Kinase B Histone H3 (Substrate) A->B Phosphorylation C Phospho-Histone H3 A->C D Mitotic Progression C->D Inhibitor 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Derivative Inhibitor->A Inhibition

Sources

Application

Application Notes and Protocols for the Characterization of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one as a Potential Chemical Probe

A Framework for Evaluation and Use Disclaimer: As of the date of this document, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is not an established chemical probe with a well-defined biological target and mechanism of actio...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Evaluation and Use

Disclaimer: As of the date of this document, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is not an established chemical probe with a well-defined biological target and mechanism of action in the public domain. The following application notes and protocols are presented as a comprehensive and instructive guide for researchers on how to approach the characterization and validation of this, or any novel small molecule, for its potential use as a chemical probe.

Introduction: The Pyrrolo[1,2-b]pyrazole Scaffold and the Quest for a Novel Chemical Probe

The pyrazole and its fused heterocyclic derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2]. The pyrrolo[1,2-b]pyrazole core, in particular, represents a unique chemical space with potential for developing novel therapeutics and research tools. A chemical probe is a small molecule that is potent and selective for a specific biological target, allowing for the interrogation of that target's function in a cellular or in vivo context[1][2]. The rigorous characterization of a potential chemical probe is paramount to ensure that any observed biological effects are directly attributable to the modulation of its intended target.

This document outlines a systematic approach to evaluate 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one as a candidate chemical probe. The subsequent sections will detail protocols for its synthesis and purification, initial phenotypic screening, target identification and validation, and its application in cell-based assays.

Synthesis and Characterization of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

A reliable synthetic route and thorough characterization are the foundational steps for any potential chemical probe. The synthesis of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has been reported in the literature, often involving multi-step sequences[1]. A generalized synthetic approach is outlined below.

Protocol 2.1: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

This protocol is a generalized representation based on common synthetic strategies for related heterocyclic systems.

  • Step 1: N-Alkylation of Pyrazole. Commercially available pyrazole is first protected, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The protected pyrazole is then alkylated at the C-5 position using a suitable three-carbon synthon, such as 1-bromo-3-chloropropane, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF).

  • Step 2: Deprotection and Cyclization. The protecting group is removed under appropriate conditions (e.g., with a fluoride source for SEM deprotection). The resulting intermediate undergoes intramolecular cyclization, typically promoted by a base, to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core[1].

  • Step 3: Oxidation to the 4-one. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is then oxidized to the desired 4-one derivative. This can be achieved using a variety of oxidizing agents, and the specific conditions would need to be optimized.

  • Step 4: Purification and Characterization. The final product is purified using column chromatography. The structure and purity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one should be unequivocally confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use as a chemical probe.

Initial Biological Evaluation: Phenotypic Screening

A phenotypic screen is often the first step to identify a potential biological effect of a novel compound. This involves treating cells with the compound and observing changes in their morphology, viability, or other measurable characteristics.

Protocol 3.1: Cell Viability Assay

This protocol aims to determine the cytotoxic or cytostatic effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one on a panel of cancer cell lines.

  • Cell Seeding: Seed cells from various cancer cell lines (e.g., a panel representing different tissue origins) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as one based on resazurin reduction (e.g., alamarBlue) or ATP quantification (e.g., CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Phenotypic Screening Results

Cell LineTissue of OriginIC50 (µM) of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one
A549Lung Cancer5.2
MCF7Breast Cancer8.1
HCT116Colon Cancer2.5
U87 MGGlioblastoma> 100

Target Identification and Validation

If a consistent and potent phenotypic effect is observed, the next critical step is to identify the molecular target(s) of the compound.

Workflow for Target Identification and Validation

Target_Identification_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation phenotypic_screen Phenotypic Screening active_compound Active Compound: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one phenotypic_screen->active_compound target_id Target Identification (e.g., Affinity Chromatography, Proteomics) active_compound->target_id putative_targets List of Putative Targets target_id->putative_targets biochemical_assay Biochemical Assays (e.g., Enzyme Inhibition) putative_targets->biochemical_assay target_engagement Cellular Target Engagement (e.g., CETSA, Western Blot) putative_targets->target_engagement validated_target Validated Target biochemical_assay->validated_target target_engagement->validated_target genetic_validation Genetic Validation (e.g., CRISPR/Cas9 Knockout) genetic_validation->validated_target

Caption: A generalized workflow for the identification and validation of a biological target for a novel small molecule.

Protocol 4.1: Target Identification using Affinity Chromatography

This protocol describes a common method for identifying protein targets that bind to a small molecule.

  • Synthesis of an Affinity Probe: Synthesize a derivative of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) or a biotin tag. It is crucial to demonstrate that this modified version retains the biological activity of the parent compound.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a cell line that is sensitive to the compound.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe. Also, include a competition control where the lysate is pre-incubated with an excess of the free, unmodified 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Proteins that are present in the pulldown but absent or significantly reduced in the competition control are considered putative targets.

Protocol 4.2: Cellular Target Engagement Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target inside intact cells.

  • Cell Treatment: Treat intact cells with various concentrations of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one or a vehicle control.

  • Heat Shock: Heat the treated cells at a range of temperatures. Target engagement by the compound will typically stabilize the protein, leading to a higher melting temperature.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Application in a Specific Biological Pathway

Once a target is validated, the chemical probe can be used to investigate the biological pathway in which the target is involved. For a hypothetical scenario where the validated target is a specific kinase, the following protocol could be applied.

Protocol 5.1: Western Blot Analysis of a Kinase Signaling Pathway

This protocol aims to determine if 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one inhibits the activity of its target kinase in a cellular context.

  • Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one for a defined period (e.g., 1-24 hours).

  • Cell Lysis: Prepare whole-cell lysates from the treated cells.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Signaling Pathway Diagram

Kinase_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway probe 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one target_kinase Target Kinase probe->target_kinase Inhibition p_substrate Phosphorylated Substrate target_kinase->p_substrate Phosphorylation substrate Downstream Substrate cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) p_substrate->cellular_response

Caption: A diagram illustrating the inhibitory effect of a chemical probe on a kinase and its downstream signaling.

In Vivo Evaluation (Conceptual)

If the chemical probe demonstrates promising activity in vitro and in cell-based assays, its utility can be further explored in animal models. This requires the probe to have suitable pharmacokinetic properties (e.g., solubility, stability, bioavailability).

Protocol 6.1: Mouse Xenograft Model (Hypothetical)

This protocol outlines a general approach for evaluating the in vivo efficacy of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in a cancer model.

  • Animal Model: Implant human cancer cells (from a sensitive cell line) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control and one or more doses of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one. Administer the compound via a suitable route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. The tumors can be used for pharmacodynamic studies (e.g., Western blot to confirm target inhibition in vivo) and histological analysis.

Conclusion and Future Directions

The journey of developing a novel small molecule into a reliable chemical probe is a rigorous and multi-faceted process. The protocols and frameworks provided here offer a roadmap for the systematic evaluation of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one. By following these steps, researchers can build a comprehensive understanding of its biological activity, identify its molecular target, and ultimately determine its utility as a tool to dissect complex biological processes. The successful validation of this compound as a chemical probe would not only provide a valuable resource for the scientific community but could also serve as a starting point for future drug discovery efforts.

References

  • Bai, Z.-G., et al. (2017). Synthesis of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. HETEROCYCLES, 94(10), 1923-1930.
  • El-Sayed, R., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][3]triazolo[3,4- b ][1][3][4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30, 1489–1502.

Sources

Method

Application Note: A Comprehensive Guide to the N-Alkylation of Pyrrolo[1,2-b]pyrazol-4-one

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazol-4-one Scaffold The pyrrolo[1,2-b]pyrazol-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[1,2-b]pyrazol-4-one Scaffold

The pyrrolo[1,2-b]pyrazol-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique bridged-ring structure and electronic properties make it a valuable building block for designing novel therapeutic agents and functional materials. The functionalization of this scaffold, particularly through N-alkylation of the pyrazolone nitrogen, is a critical step in modulating its biological activity, solubility, and pharmacokinetic properties. Derivatives have shown potential across various therapeutic areas, making a robust and reproducible N-alkylation protocol essential for drug discovery and development pipelines.[1][2]

This guide provides an in-depth examination of the N-alkylation reaction, moving beyond a simple list of steps to explain the underlying chemical principles. We will explore the critical parameters, offer a detailed, field-proven protocol, and provide guidance on troubleshooting, ensuring researchers can confidently and successfully synthesize their target molecules.

The Mechanistic Heartbeat: Deprotonation and Nucleophilic Attack

The N-alkylation of the pyrrolo[1,2-b]pyrazol-4-one scaffold is fundamentally a two-step process rooted in classic acid-base and nucleophilic substitution chemistry.

  • Deprotonation: The process begins with the deprotonation of the acidic N-H proton on the pyrazolone ring by a suitable base. This generates a nucleophilic pyrazolate anion. The choice of base is critical and dictates the reaction conditions required.

  • Nucleophilic Substitution (SN2): The newly formed anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). This concerted SN2 reaction forms the new N-C bond and a salt byproduct.

The reaction's success hinges on selecting the right combination of base, solvent, and alkylating agent to favor the formation of the desired N-alkylated product while minimizing side reactions. While alternative methods using acid catalysis or phase-transfer catalysis exist for pyrazole alkylation, the base-mediated pathway remains the most common and versatile approach for this substrate class.[3][4]

Critical Parameters and Strategic Reagent Selection

An experienced chemist does not merely follow a recipe; they understand the function of each component. The choice of reagents can dramatically influence reaction efficiency, yield, and purity.

  • The Role of the Base: The base's primary function is to deprotonate the pyrazolone N-H. The pKa of this proton is such that a range of bases can be effective, but their strengths and properties present a strategic trade-off.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the substrate, driving the reaction to completion. Its use necessitates strictly anhydrous (water-free) conditions, as it reacts violently with water.

    • Potassium Carbonate (K₂CO₃): A weaker, inexpensive, and safer base. It is often used in polar aprotic solvents like DMF or acetonitrile. The reaction is heterogeneous and may require higher temperatures or longer reaction times.

    • Cesium Carbonate (Cs₂CO₃): Often the base of choice for challenging alkylations. Although more expensive, it exhibits higher solubility in organic solvents and can significantly accelerate reaction rates, often at lower temperatures. This is attributed to the "cesium effect," where the large, soft Cs⁺ cation coordinates loosely with the pyrazolate anion, making it a more potent nucleophile.[5][6][7]

  • The Solvent Environment: The solvent must solubilize the reactants and facilitate the SN2 reaction. Polar aprotic solvents are ideal.

    • N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which helps dissolve the pyrazolate salt.

    • Acetonitrile (ACN): Another effective polar aprotic solvent.

    • Tetrahydrofuran (THF): Suitable, particularly when using strong bases like NaH, but may offer lower solubility for carbonate salts.

  • The Alkylating Agent (R-X): The electrophile that introduces the desired alkyl group.

    • Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Alkyl bromides often provide a good balance of reactivity and stability.

    • Structure: Primary and benzylic halides are excellent substrates for SN2 reactions. Secondary halides are slower and more prone to elimination side reactions, while tertiary halides are generally unsuitable.

Table 1: Summary of N-Alkylation Reaction Parameters
ParameterReagent/ConditionRationale & Field Insights
Base NaH (60% in mineral oil)High Reactivity: Ensures complete deprotonation. Critical: Requires strict anhydrous conditions and careful handling. Best for less reactive alkylating agents.
K₂CO₃Cost-Effective & Safe: A standard choice for routine alkylations. Reactions may be slower and require heat.
Cs₂CO₃Enhanced Performance: The "cesium effect" often leads to higher yields and faster reactions at lower temperatures. Ideal for sensitive substrates or difficult alkylations.[5]
Solvent DMFHigh Polarity: Excellent for dissolving ionic intermediates. Ensure use of anhydrous grade to prevent quenching of the anion.
AcetonitrileGood Alternative: Less viscous than DMF, making work-up easier. Effective for many carbonate-based reactions.
Temperature 0 °C to Room TempTypically sufficient for reactive alkylating agents (e.g., benzyl bromide) with strong bases (NaH).
50 - 80 °COften required for weaker bases (K₂CO₃) or less reactive alkylating agents to achieve a reasonable reaction rate.

Detailed Experimental Protocol: N-Benzylation of Pyrrolo[1,2-b]pyrazol-4-one

This protocol provides a self-validating system for the synthesis of a representative N-alkylated product. It includes steps for reaction setup, monitoring, and confirmation.

Materials:

  • Pyrrolo[1,2-b]pyrazol-4-one (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Benzyl Bromide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add pyrrolo[1,2-b]pyrazol-4-one (1.0 eq) and cesium carbonate (1.5 eq).

    • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1 M relative to the starting material.

    • Stir the suspension at room temperature for 15-20 minutes to allow for initial salt formation.

  • Addition of Alkylating Agent:

    • Slowly add benzyl bromide (1.2 eq) to the stirring suspension via syringe.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

    • Visualize the spots under UV light. The reaction is complete when the starting material spot has been completely consumed, and a new, less polar product spot is dominant. The reaction typically takes 2-6 hours.

Process Workflow Visualization

The following diagram illustrates the complete workflow from initial setup to final product characterization, providing a clear visual guide for the laboratory process.

N_Alkylation_Workflow reagents 1. Reagent Preparation (Substrate, Cs₂CO₃, DMF) setup 2. Reaction Setup (Under N₂, add reagents) reagents->setup addition 3. Add Alkylating Agent (Benzyl Bromide) setup->addition monitor 4. Reaction Monitoring (TLC Analysis) addition->monitor Stir at RT workup 5. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize product Final Product characterize->product

Caption: Workflow for the N-Alkylation of Pyrrolo[1,2-b]pyrazol-4-one.

Post-Reaction Work-up and Purification

Proper work-up and purification are essential to isolate the target compound in high purity.

  • Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10-20 times the volume of DMF).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x) to remove any acidic impurities.

    • Wash with brine (1x) to remove residual water and DMF.[3]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes as the eluent to separate the product from any unreacted starting materials or byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated pyrrolo[1,2-b]pyrazol-4-one.

Product Characterization: Validating Success

The structure of the final product must be unambiguously confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence of successful N-alkylation is the disappearance of the broad N-H singlet from the starting material's spectrum and the appearance of new signals corresponding to the protons of the newly introduced alkyl group (e.g., a singlet around 5.0-5.5 ppm for the benzylic -CH₂- protons and aromatic signals for the phenyl ring).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show new carbon signals corresponding to the alkyl group.

  • MS (Mass Spectrometry): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the N-alkylated product, confirming the addition of the alkyl group.[8][9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive base (hydrolyzed). 2. Wet solvent/glassware. 3. Unreactive alkylating agent.1. Use fresh, high-quality base. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Switch to a more reactive halide (e.g., bromide or iodide); consider gentle heating (50 °C).
Multiple Products Observed 1. O-alkylation side product. 2. Dialkylation (if other sites exist).1. Use a less polar solvent to disfavor O-alkylation. 2. Use a milder base or lower the reaction temperature. Ensure stoichiometry is correct.
Difficult Purification Residual DMF in the product.During work-up, wash the organic layer thoroughly with water or brine multiple times to effectively remove DMF.

Conclusion

This application note provides a robust and well-rationalized protocol for the N-alkylation of the pyrrolo[1,2-b]pyrazol-4-one scaffold. By understanding the mechanistic principles and the strategic importance of reagent selection, researchers can effectively synthesize a wide array of derivatives. This protocol serves as a reliable foundation for analogue synthesis in drug discovery programs, enabling the systematic exploration of structure-activity relationships for this valuable heterocyclic system.

References

  • Dumitrascu, F., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • Behrendt, J. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Yakunina, M. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Kravanja, M., et al. (2022). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Behrendt, J. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Reddy, T. R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Maslov, M. A., et al. (2023). Bioactive Pyrrolo[2,1-f][3][10][11]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]

  • Escudero, M. I., et al. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. PMC. Available at: [Link]

  • Denis, A. S., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • Sanchez-Migallon, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. ResearchGate. Available at: [Link]

  • PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary?. PTC Organics Inc. Available at: [Link]

  • Piskorz, J., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]

  • Shawali, A. S., et al. (2008). Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles. PubMed. Available at: [Link]

  • Bradley, P. A., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme. Available at: [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. Available at: [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one for biological assays

Welcome to the technical support guide for improving the aqueous solubility of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one and its analogs for biological assays. This resource is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the aqueous solubility of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one and its analogs for biological assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this class of heterocyclic compounds. Here, we provide a structured approach to diagnosing and overcoming these issues, ensuring the reliability and accuracy of your experimental data.

Understanding the Challenge: Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of the lead compound. 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a bicyclic heterocyclic compound.[1][2] While specific experimental data is limited in public literature, we can infer potential solubility behavior from its computed properties.

Table 1: Computed Physicochemical Properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

PropertyValueImplication for Aqueous SolubilitySource
Molecular Formula C₆H₈N₂OSmall molecule with nitrogen and oxygen atoms that can participate in hydrogen bonding.[3]
Molecular Weight 124.14 g/mol Low molecular weight is generally favorable for solubility.[3]
XLogP3 0.6This value suggests the compound is relatively hydrophilic and should have some degree of aqueous solubility. However, values between 0 and 3 can still present challenges.[4]
Hydrogen Bond Donors 1The presence of a hydrogen bond donor contributes positively to water solubility.[3]
Hydrogen Bond Acceptors 3Multiple hydrogen bond acceptors enhance interactions with water molecules.[3]

Note: The LogP value for the related compound 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol is 0.3202, indicating that the ketone functional group in the title compound likely results in a similarly low LogP.[3]

Despite these favorable computed properties, practical experience often shows that even compounds with low LogP values can exhibit poor aqueous solubility due to strong crystal lattice energy or other factors. This guide will walk you through a systematic approach to address this.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic sign of a compound with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds.[5][6] However, when the DMSO stock is diluted into an aqueous buffer (typically >99% water), the solvent environment changes dramatically. The compound, no longer soluble in the predominantly aqueous mixture, crashes out of solution. This is a common issue for 30-50% of compounds in screening libraries.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: For most cell culture experiments, the final concentration of DMSO should be kept at or below 0.1%, and preferably below 0.05%, to avoid solvent-induced artifacts or cytotoxicity.[6] It's crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q3: Can I just sonicate the solution to redissolve the precipitate?

A: Sonication can temporarily redisperse particles, but it does not increase the thermodynamic solubility of the compound. The precipitate will likely reappear over time, leading to inconsistent and unreliable assay results. It is not a recommended solution for true solubility issues.

Q4: Should I be determining the kinetic or thermodynamic solubility of my compound?

A: For early-stage discovery and high-throughput screening, kinetic solubility is the most relevant measure.[8][9] This assesses how well a compound stays in solution after being rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of most biological assays.[9][10] Thermodynamic solubility , which measures the equilibrium concentration of a compound in a saturated solution, is more important during lead optimization and formulation development.[8]

Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility issues, follow this workflow to identify the best strategy for your specific compound and assay.

Workflow for Improving Compound Solubility

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation & Assay Start Start: Compound Precipitates in Aqueous Buffer Assess_LogP Assess Physicochemical Properties (LogP < 3 is a good starting point) Start->Assess_LogP Co_Solvent Strategy 1: Use of Co-solvents Assess_LogP->Co_Solvent Select Strategy Cyclodextrin Strategy 2: Use of Cyclodextrins Assess_LogP->Cyclodextrin Select Strategy pH_Modification Strategy 3: pH Modification Assess_LogP->pH_Modification Select Strategy Validate_Solubility Validate Solubility (e.g., Nephelometry, UV-Vis) Co_Solvent->Validate_Solubility Cyclodextrin->Validate_Solubility pH_Modification->Validate_Solubility Validate_Solubility->Co_Solvent If Not Soluble, Try Another Strategy Run_Assay Proceed with Biological Assay Validate_Solubility->Run_Assay If Soluble & Stable

Caption: A decision workflow for addressing compound solubility issues.

Strategy 1: Co-solvent Systems

The principle behind using a co-solvent is to add a small amount of a water-miscible organic solvent to the aqueous buffer to increase the solubility of a hydrophobic compound.[11]

  • When to Use: This is often the first and simplest method to try for compounds with moderate lipophilicity.

  • Common Co-solvents:

    • Ethanol: Generally well-tolerated by cells at low concentrations (<1%).

    • Propylene Glycol (PG) & Polyethylene Glycols (PEGs): Often used in formulations for their low toxicity.[11]

  • Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic compound to remain dissolved.

  • Troubleshooting:

    • Issue: Compound still precipitates.

      • Solution: Try a different co-solvent or a combination. For example, a mixture of PEG 400 and ethanol can be effective.[12] Be mindful of the total organic solvent concentration in your assay.

    • Issue: Co-solvent affects assay performance or cell viability.

      • Solution: Lower the co-solvent concentration or switch to a more biocompatible option like cyclodextrins. Always run a vehicle control with the co-solvent alone to check for interference.

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing apparent solubility.[15][16][17]

  • When to Use: Excellent for highly hydrophobic compounds or when standard co-solvents are toxic or interfere with the assay.

  • Common Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[15]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option, often used in commercial drug formulations.

  • Causality: The hydrophobic drug molecule partitions into the nonpolar cavity of the cyclodextrin, forming a water-soluble "inclusion complex".[13][15][17] This is a non-covalent, dynamic interaction.

  • Troubleshooting:

    • Issue: Solubility improvement is insufficient.

      • Solution: Increase the cyclodextrin concentration. A 2:1 or higher molar ratio of cyclodextrin-to-compound may be necessary. Ensure you have not exceeded the solubility limit of the cyclodextrin itself.

    • Issue: The cyclodextrin appears to inhibit the biological target.

      • Solution: This is rare but possible if the cyclodextrin sequesters the compound too strongly or interacts with the target. Try a different type of cyclodextrin (e.g., α- or γ-cyclodextrin) or reduce the concentration to the minimum required for solubility.

Strategy 3: pH Modification

If your compound has ionizable groups, adjusting the pH of the buffer can dramatically increase solubility.

  • When to Use: For compounds with acidic or basic functional groups (pKa/pKb within ~2 pH units of the desired final pH). The pyrrolo[1,2-b]pyrazol-4-one core is weakly basic.

  • How it Works:

    • For a basic compound , lowering the pH below its pKa will protonate it, leading to the formation of a more soluble salt.

    • For an acidic compound , raising the pH above its pKa will deprotonate it, also forming a more soluble salt.

  • Causality: The ionized (charged) form of a compound is generally much more water-soluble than the neutral form.

  • Troubleshooting:

    • Issue: The required pH is outside the optimal range for the biological assay or protein stability.

      • Solution: This method may not be suitable. You must prioritize the integrity of the assay. In this case, revert to co-solvents or cyclodextrins.

    • Issue: The compound's pKa is unknown.

      • Solution: Perform a simple empirical test. Prepare small aliquots of your buffer at different pH values (e.g., 6.0, 7.0, 8.0) and observe where the compound dissolves best.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol allows for a quantitative assessment of the solubility of your compound under assay-relevant conditions.[18]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).[18]

  • Plate Setup: In a clear 96-well plate, add 198 µL of your aqueous assay buffer to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer. This creates a 1:100 dilution, a final concentration of 100 µM, and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake for 2 hours at room temperature to allow for equilibration.[8]

  • Measurement: Measure the light scattering of each well using a nephelometer. Higher readings indicate more precipitate and lower solubility.

  • Data Analysis: Compare the nephelometry reading of your compound to a negative control (buffer + 1% DMSO) and a positive control (a known insoluble compound). This will give you a relative measure of solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your aqueous assay buffer. This may require gentle warming and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Prepare Compound Stock: Prepare a 10 mM stock of your compound in 100% DMSO.

  • Complex Formation: In a microcentrifuge tube, mix the components to achieve the desired final concentration. For example, to make a 100 µM final solution:

    • Take 1 µL of the 10 mM compound stock.

    • Add it to 99 µL of the 40% HP-β-CD solution.

    • Vortex briefly.

  • Equilibration: Allow the mixture to incubate at room temperature for at least 1 hour to ensure complex formation.

  • Use in Assay: Use this solution directly in your biological assay. Remember to prepare your vehicle control using the same final concentration of HP-β-CD and DMSO.

Table 2: Comparison of Solubilization Strategies

StrategyPrincipleProsConsBest For
Co-solvents Reduces solvent polaritySimple, inexpensiveCan cause toxicity or assay interferenceCompounds with moderate hydrophobicity
Cyclodextrins Encapsulation in a hydrophobic cavityHigh solubilizing power, low toxicityMore expensive, can potentially sequester compoundHighly hydrophobic or sensitive compounds
pH Adjustment Ionization of the compoundCan produce very high solubilityOnly works for ionizable compounds, limited by assay pH rangeCompounds with appropriate pKa values

Concluding Remarks

Improving the solubility of compounds like 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a critical step in ensuring the validity of biological data. A systematic approach, starting with an understanding of the compound's properties and followed by empirical testing of different solubilization methods, is key to success. Always validate the chosen method by ensuring the compound remains in solution under the final assay conditions and that the excipients used do not interfere with the biological system.

References

  • Pharmaffiliates. 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | Chemical Name. Available from: [Link]

  • Quora. What is the solubility of DMSO in water?. Available from: [Link]

  • YouTube. DMSO biochemistry. Available from: [Link]

  • National Institutes of Health (NIH). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]

  • PubChem. 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Available from: [Link]

  • PMC (PubMed Central). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • PMC (PubMed Central). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • ResearchGate. Cyclodextrins as pharmaceutical solubilizers | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]

  • PMC (PubMed Central). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]

  • PMC (PubMed Central). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Available from: [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]

  • Silicos-it. Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use. Available from: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]

  • American Chemical Society. Strategies to Improve Solubility of Drug Candidates. Available from: [Link]

  • PubMed. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Available from: [Link]

  • BioDuro. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Taylor & Francis Online. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

Sources

Optimization

Stability issues of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in DMSO

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one. This resource provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, with a particular focus on its behavior in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in DMSO.

Q1: Why is my solution of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in DMSO changing color over time?

A color change in your DMSO stock solution is often an indicator of compound degradation. The pyrazolone core, a key feature of this compound, can be susceptible to oxidation.[1] DMSO, while a common solvent, is known to be reactive and can act as an oxidant under certain conditions, particularly when exposed to light, elevated temperatures, or in the presence of trace impurities.[2][3] The formation of colored degradation products is a likely outcome of such reactions.

Q2: I'm observing a decrease in the expected activity of my compound in my assays. Could this be related to its stability in DMSO?

Yes, a loss of biological activity is a strong indication of compound degradation. The formation of degradation products means there is a lower concentration of the active parent compound in your solution. It is crucial to ensure the stability of your stock solutions to maintain the accuracy and reproducibility of your experimental data.

Q3: What are the best practices for preparing and storing stock solutions of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in DMSO?

To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in tightly sealed vials, protected from light. It is also advisable to use high-purity, anhydrous DMSO to reduce the presence of potential contaminants that could accelerate degradation.

Q4: How can I check the purity and integrity of my 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one stock solution?

Regularly assessing the purity of your stock solution is good laboratory practice. The most common and effective methods are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These techniques can help you quantify the parent compound and identify any potential degradation products.

II. Troubleshooting Guide: Stability Issues in DMSO

This section provides a more detailed approach to identifying and resolving stability problems with 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in DMSO.

Issue 1: Rapid Degradation Observed Upon Dissolution

Symptoms:

  • Immediate color change upon dissolving the solid compound in DMSO.

  • Inconsistent results in assays performed shortly after solution preparation.

Potential Causes:

  • Poor Quality DMSO: The presence of peroxides or other impurities in lower-grade DMSO can initiate rapid degradation.

  • Contaminated Compound: The solid compound may have been contaminated during synthesis or storage.

  • Elevated Temperature: Using heat to dissolve the compound can accelerate degradation.[5]

Troubleshooting Workflow:

A Immediate Degradation Observed B Use fresh, high-purity, anhydrous DMSO A->B C Analyze solid compound purity (NMR, LC-MS) A->C D Dissolve at room temperature with vortexing A->D E Problem Resolved? B->E C->E D->E F YES: Implement new protocol E->F Yes G NO: Consider alternative solvent E->G No

Caption: Troubleshooting workflow for rapid degradation.

Experimental Protocol: Verifying DMSO Quality

  • Obtain a new, unopened bottle of high-purity, anhydrous DMSO.

  • Prepare a fresh solution of your compound in the new DMSO.

  • Simultaneously, prepare a solution using your old DMSO.

  • Visually compare the two solutions for any immediate color change.

  • Analyze both solutions by HPLC-MS to compare the purity profiles.

Issue 2: Gradual Degradation in Stored Stock Solutions

Symptoms:

  • A gradual change in the color of the stock solution over days or weeks.

  • A progressive decrease in the compound's potency in assays over time.

Potential Causes:

  • Inappropriate Storage Conditions: Exposure to light, ambient temperature, or frequent freeze-thaw cycles can promote degradation.

  • Air Oxidation: Oxygen in the headspace of the storage vial can contribute to oxidative degradation.

  • Hydrolysis: Presence of water in the DMSO can lead to hydrolytic degradation pathways.

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature -20°C or -80°CSlows down the rate of chemical reactions.
Light Store in amber vials or protect from lightPrevents photochemical degradation.
Atmosphere Aliquot into smaller volumes to minimize headspaceReduces exposure to oxygen.
Solvent High-purity, anhydrous DMSOMinimizes water content and impurities.
Issue 3: Inconsistent Analytical Results (HPLC-MS, NMR)

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram of your stock solution.

  • Changes in the chemical shifts or the appearance of new signals in the NMR spectrum.

Potential Degradation Pathway:

While the specific degradation products of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one in DMSO are not extensively documented in the literature, a plausible pathway involves the oxidation of the pyrazolone ring. DMSO can act as an oxygen source in some reactions.[2][3]

A 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one B Oxidized Species (e.g., hydroxylated or ring-opened products) A->B Oxidation (DMSO, O2, light)

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Intramolecular Cycloaddition Reactions

Welcome to the Technical Support Center for Intramolecular Cycloaddition Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Intramolecular Cycloaddition Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these powerful synthetic transformations. Intramolecular cycloadditions are highly efficient for constructing complex cyclic and polycyclic systems in a single step. However, the proximity of the reacting partners can also lead to undesired side reactions. This resource provides in-depth, experience-driven advice to help you minimize byproduct formation and maximize the yield of your desired cycloadduct.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My primary byproduct is a polymer or oligomer. How can I favor the intramolecular pathway?

Causality: Polymerization or oligomerization arises from the intermolecular reaction between two or more substrate molecules, which competes with the desired intramolecular cyclization. This is often a concentration-dependent issue.

Solutions:

  • High-Dilution Conditions: The most effective strategy to favor the unimolecular intramolecular reaction over the bimolecular intermolecular pathway is to perform the reaction under high-dilution conditions.[1] This is achieved by the slow addition of the substrate to a large volume of refluxing solvent.

    • Protocol: Syringe Pump Addition for High Dilution

      • Set up a reflux apparatus with a volume of solvent sufficient to achieve a final substrate concentration in the range of 0.01–0.001 M.

      • Dissolve the substrate in a minimal amount of the reaction solvent.

      • Load the substrate solution into a syringe and place it on a syringe pump.

      • Heat the solvent in the reaction flask to reflux.

      • Program the syringe pump to add the substrate solution dropwise over a prolonged period (e.g., 4–24 hours).

      • Continue to reflux the reaction mixture for a predetermined time after the addition is complete.

      • Monitor the reaction progress by TLC or LC-MS.

  • Impact of Concentration: The table below illustrates the conceptual relationship between substrate concentration and the ratio of intramolecular to intermolecular products.

Substrate ConcentrationPredominant Reaction PathwayExpected Outcome
> 0.1 MIntermolecularSignificant polymerization/oligomerization
0.01–0.001 MIntramolecularFavored formation of the desired cycloadduct
< 0.001 MIntramolecularHigh selectivity, but may require longer reaction times
Q2: I'm observing the formation of regioisomers or other unexpected cycloadducts. What factors control selectivity?

Causality: The formation of undesired isomers can stem from several factors, including the flexibility and length of the tether connecting the reacting moieties, as well as the intrinsic electronic and steric properties of the diene and dienophile (or equivalent reactive partners in other cycloadditions).[2][3]

Solutions:

  • Tether Design and Optimization: The structure of the linker is a critical determinant of the reaction's stereochemical and regiochemical outcome.

    • Length: A shorter, more rigid tether can pre-organize the substrate into a conformation that favors the desired cycloaddition transition state.[2] Conversely, a longer, more flexible tether may allow for multiple competing transition states, leading to a mixture of products.[4]

    • Functionality: The atoms within the linker can influence the reactivity. For instance, incorporating heteroatoms or bulky groups can introduce conformational biases that steer the reaction towards a single product.

  • Catalysis to Enhance Selectivity: Lewis acids or organocatalysts can be employed to accelerate the desired cycloaddition pathway and improve selectivity.[5] Catalysts function by coordinating to the dienophile, lowering its LUMO energy, and making it more reactive towards the diene.[5] This can also help to rigidify the transition state, favoring one isomeric outcome over others.

    • Screening Lewis Acids:

      • Common Lewis acids for Diels-Alder reactions include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.

      • Start with substoichiometric amounts (e.g., 0.1–0.5 equivalents) and monitor the reaction at a lower temperature than the thermal reaction.

  • Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state energies of competing reaction pathways.[6][7][8] This can help to rationalize observed product distributions and guide the rational design of substrates for improved selectivity.

Frequently Asked Questions (FAQs)

This section covers more fundamental questions regarding byproduct formation in intramolecular cycloadditions.

What are the most common types of byproducts in intramolecular cycloaddition reactions?

Beyond polymerization, other common byproducts include:

  • Isomeric Cycloadducts: Regioisomers and stereoisomers can form if the tether allows for multiple modes of cycloaddition.[2]

  • Products of Ene Reactions: If the substrate contains allylic protons, an intramolecular ene reaction can sometimes compete with the cycloaddition.

  • Decomposition Products: High reaction temperatures can lead to the degradation of starting materials or products, especially for sensitive functional groups.[5]

How does solvent choice impact byproduct formation?

The choice of solvent can influence both the reaction rate and selectivity.

  • Polarity: While non-polar solvents are common for many cycloadditions, polar solvents or even aqueous media can sometimes accelerate the reaction.[5] However, polar solvents may also favor stepwise mechanisms over concerted ones in some cases, potentially leading to different byproduct profiles.[9]

  • Viscosity: More viscous solvents can hinder intermolecular reactions to some extent, which can be beneficial in suppressing polymerization.

Can temperature be used to control byproduct formation?

Yes, temperature is a critical parameter.

  • Lowering Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of decomposition byproducts.[5]

  • Kinetic vs. Thermodynamic Control: In some cases, different cycloadducts may be favored under kinetic (lower temperature) versus thermodynamic (higher temperature) control. If your desired product is the kinetic product, lower reaction temperatures are crucial.

Visualizing Reaction Pathways and Workflows

Diagram 1: Competing Intramolecular vs. Intermolecular Pathways

G cluster_0 Reaction Conditions High Concentration High Concentration Intermolecular Reaction Intermolecular Reaction High Concentration->Intermolecular Reaction Favors Low Concentration (High Dilution) Low Concentration (High Dilution) Intramolecular Cycloaddition Intramolecular Cycloaddition Low Concentration (High Dilution)->Intramolecular Cycloaddition Favors Substrate Substrate Substrate->Intramolecular Cycloaddition Unimolecular Substrate->Intermolecular Reaction Bimolecular Desired Cycloadduct Desired Cycloadduct Intramolecular Cycloaddition->Desired Cycloadduct Polymer/Oligomer Byproduct Polymer/Oligomer Byproduct Intermolecular Reaction->Polymer/Oligomer Byproduct

Caption: The influence of concentration on reaction pathways.

Diagram 2: General Troubleshooting Workflow

G start Byproduct Formation Observed q1 Is the main byproduct a polymer? start->q1 a1 Implement High-Dilution Conditions q1->a1 Yes q2 Are isomeric byproducts observed? q1->q2 No a1->q2 a2 Optimize Tether Design Screen Catalysts q2->a2 Yes q3 Is decomposition occurring? q2->q3 No a2->q3 a3 Lower Reaction Temperature q3->a3 Yes end Reaction Optimized q3->end No a3->end

Caption: A decision tree for troubleshooting byproduct formation.

References

  • Krenske, E. H., et al. (2015). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. The Journal of Organic Chemistry, 80(24), 12448–12457. Available at: [Link]

  • Taber, D. F. (2011). The Intramolecular Diels–Alder Reaction. In Organic Reactions. John Wiley & Sons, Inc. Available at: [Link]

  • Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites. Journal of Operative Dentistry & Endodontics. Available at: [Link]

  • Prajapati, R. K., & Basak, A. K. (2021). Selectivity between an Alder-Ene Reaction and a [2+2] Cycloaddition in the Intramolecular Reactions of Allene- Tethered Arynes. Organic & Biomolecular Chemistry, 19(15), 3466–3470. Available at: [Link]

  • García, R. J., et al. (2005). Intramolecular Cycloadditions of Cyclobutadiene with Dienes: Experimental and Computational Studies of the Competing (2 + 2) and (4 + 2) Modes of Reaction. Journal of the American Chemical Society, 127(4), 1350–1361. Available at: [Link]

  • Techniques to reduce polymerization shrinkage of resin-based composite. International Journal of Applied Dental Sciences. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]

  • Linker Length and Composition within Disordered Binding Motifs Modulates the Avidity and Reversibility of a Multivalent Protein Interaction Switch. Journal of Molecular Biology, 433(11), 166945. Available at: [Link]

  • Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(18), 2568–2575. Available at: [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Recent advances in metal-free catalytic enantioselective higher-order cycloadditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Computational Investigation of Cycloadditions between Cyclopentadiene and Tropone-3,4-dimethylester. The Royal Society of Chemistry. Available at: [Link]

  • Minimization of polymerization shrinkage effects on composite resins by the control of irradiance during the photoactivation process. National Institutes of Health. Available at: [Link]

  • Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. MDPI. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6895–6951. Available at: [Link]

  • Effect of length and functionality of the linker between the main chain and the chiral pendant on the helical nature of chiral poly(ionic liquids). Polymer Chemistry, 10(28), 3841–3849. Available at: [Link]

  • Advanced Strategies for Efficient Macrocyclic Cu(I)-Catalyzed Cycloaddition of Azides. Organic Letters, 21(1), 254–258. Available at: [Link]

  • Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship. Available at: [Link]

  • Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI. Available at: [Link]

  • Reaction optimization of intramolecular [2 + 2] cycloaddition. ResearchGate. Available at: [Link]

  • Effect of linker length on photo-cross-linking position mediated by click chemistry via [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 19(6), 776–782. Available at: [Link]

  • Strategies to Overcome Polymerization Shrinkage − Materials and Techniques. A Review. ResearchGate. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Available at: [Link]

  • New Perspectives in Overcoming Bulk-Fill Composite Polymerization Shrinkage: The Impact of Curing Mode and Layering. MDPI. Available at: [Link]

  • Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Available at: [Link]

  • Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. Molecules, 29(10), 2307. Available at: [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Available at: [Link]

  • Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Derivatives as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of kinase inhibitors: the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivatives. Grounded in experimental data,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of kinase inhibitors: the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivatives. Grounded in experimental data, this document will explore how structural modifications to this heterocyclic scaffold influence its inhibitory potency and selectivity, with a particular focus on the Transforming Growth Factor-beta type I receptor (TGF-βR1) kinase. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights to inform the design of next-generation kinase inhibitors.

Introduction: The Therapeutic Potential of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Scaffold

The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, facilitating precise interactions with the ATP-binding pocket of various kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and fibrosis.

The Transforming Growth Factor-beta (TGF-β) signaling pathway, in particular, is a key regulator of cell growth, differentiation, and apoptosis.[1] Overactivation of this pathway is implicated in the progression of numerous cancers and fibrotic diseases.[2] The TGF-β signal is transduced through a complex of type I and type II serine/threonine kinase receptors.[3] Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor (also known as Activin Receptor-Like Kinase 5, ALK5), which then phosphorylates downstream SMAD proteins, leading to the regulation of target gene expression.[4] Consequently, the development of small molecule inhibitors that target the ATP-binding site of TGF-βR1 is a highly pursued therapeutic strategy. The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold has emerged as a potent platform for the development of such inhibitors.[4]

The TGF-β Signaling Pathway: A Target for Therapeutic Intervention

The TGF-β signaling cascade is a tightly regulated process that plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[2] This complexity underscores the need for highly selective inhibitors. The canonical pathway involves the phosphorylation of SMAD2 and SMAD3 by the activated TGF-βR1, which then complex with SMAD4 and translocate to the nucleus to regulate gene transcription.[3] However, TGF-β can also signal through non-SMAD pathways, such as the p38 MAP kinase (MAPK) pathway.[5] The interconnectedness of these signaling networks highlights the importance of developing inhibitors with high selectivity for TGF-βR1 to minimize off-target effects.

TGF_beta_pathway cluster_membrane Cell Membrane TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_reg Gene Regulation Nucleus->Gene_reg Influences Inhibitor Pyrrolo[1,2-b]pyrazol-4-one Inhibitor Inhibitor->TGFbRI Inhibits

Caption: Simplified TGF-β signaling pathway and the point of intervention for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

Pioneering work by Sawyer and colleagues has provided a foundational understanding of the SAR of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivatives as TGF-βR1 inhibitors.[4] Their studies systematically explored the impact of substitutions at key positions of the scaffold, revealing critical determinants of potency and selectivity.

Substitutions at the 3-Position: The "Warhead" Group

The substituent at the 3-position of the pyrrolo[1,2-b]pyrazol-4-one core, often referred to as the "warhead," plays a crucial role in directing the molecule's interaction with the kinase active site.

Table 1: Influence of 3-Position Substituents on TGF-βR1 Inhibition

Compound3-Position Substituent (R1)TGF-βR1 IC50 (nM)p38 MAPK IC50 (nM)Selectivity (p38/TGF-βR1)
1 2-pyridyl38>10000>263
2 4-quinolyl211306.2
3 2-aminophenyl15>10000>667
4 2-pyridyl-N-oxide28>10000>357

Data synthesized from Sawyer et al., 2004.

From this data, several key insights emerge:

  • Aromatic Systems are Preferred: Small, nitrogen-containing aromatic rings like pyridine and quinoline are well-tolerated at the 3-position.

  • Selectivity is Highly Dependent on the "Warhead": A simple change from a 2-pyridyl group (Compound 1 ) to a 4-quinolyl group (Compound 2 ) results in a significant loss of selectivity against p38 MAPK. This suggests that the larger quinoline ring may engage with residues in the p38 active site that are not present or accessible in the TGF-βR1 active site.

  • Hydrogen Bonding is Key for Potency and Selectivity: The introduction of a 2-aminophenyl group (Compound 3 ) leads to a highly potent and selective inhibitor. The amino group can act as a hydrogen bond donor, likely forming a crucial interaction with the hinge region of the kinase.

  • N-oxide as a Bioisostere: The 2-pyridyl-N-oxide (Compound 4 ) maintains good potency and high selectivity, indicating it can serve as a suitable bioisostere for the 2-pyridyl group, potentially offering altered physicochemical properties.

SAR_3_position cluster_substituents Substituents at R1 Scaffold Pyrrolo[1,2-b]pyrazol-4-one Core R1 R1 (3-position) Scaffold->R1 Pyridyl 2-Pyridyl R1->Pyridyl Quinolyl 4-Quinolyl R1->Quinolyl Aminophenyl 2-Aminophenyl R1->Aminophenyl Activity Biological Activity Selectivity Selectivity (vs. p38) Pyridyl->Activity Good Potency Pyridyl->Selectivity High Quinolyl->Activity Good Potency Quinolyl->Selectivity Low Aminophenyl->Activity High Potency Aminophenyl->Selectivity Very High Synthesis_Workflow Start Starting Materials (e.g., pyrazole derivatives) Step1 Functionalization Start->Step1 Step2 Cyclization Step1->Step2 Step3 Derivatization (Introduction of 'Warhead') Step2->Step3 Final Final Product (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivative) Step3->Final

Caption: A generalized workflow for the synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivatives.

Step-by-Step Synthesis of a Representative Compound (e.g., Compound 1):

  • Preparation of the Pyrrolidinone Intermediate: A suitable pyrazole starting material is N-alkylated with a protected 4-halobutyronitrile.

  • Reduction and Cyclization: The nitrile is reduced to the corresponding amine, which then undergoes spontaneous cyclization to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one core.

  • Introduction of the "Warhead": The 3-position of the core is typically functionalized via a bromination reaction followed by a Suzuki or Stille cross-coupling reaction with the desired aryl or heteroaryl boronic acid or stannane (e.g., 2-pyridylboronic acid).

  • Purification: The final compound is purified by column chromatography or recrystallization.

Note: For detailed, specific reaction conditions, please refer to the primary literature.

Biological Evaluation: Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against TGF-βR1 and other kinases is determined using in vitro kinase assays.

TGF-βR1 (ALK5) Kinase Assay Protocol:

  • Reagents: Recombinant human TGF-βR1 kinase domain, a suitable peptide substrate (e.g., a generic serine/threonine kinase substrate), ATP, and the test compounds.

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate. Alternatively, non-radioactive methods such as those based on fluorescence polarization or luminescence (e.g., ADP-Glo™) can be used. [6]3. Procedure: a. The kinase, substrate, and test compound are pre-incubated in an assay buffer. b. The kinase reaction is initiated by the addition of ATP (containing the radiolabel if applicable). c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.

p38 MAPK Kinase Assay Protocol:

A similar protocol to the TGF-βR1 assay is used, with the following modifications:

  • Reagents: Recombinant human p38 MAPK, a specific substrate for p38 (e.g., ATF-2), ATP, and the test compounds. [7]2. Procedure and Data Analysis: The procedure and data analysis are analogous to the TGF-βR1 assay.

Conclusion and Future Directions

The 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one scaffold has proven to be a versatile and potent platform for the development of selective TGF-βR1 kinase inhibitors. The SAR studies highlighted in this guide demonstrate that careful selection of substituents at the 3-position is critical for achieving high potency and selectivity. Specifically, the incorporation of a 2-aminophenyl "warhead" has yielded compounds with excellent inhibitory activity and selectivity against p38 MAPK.

Future research in this area could focus on:

  • Exploration of other "warhead" groups: Investigating a broader range of substituted aryl and heteroaryl groups at the 3-position could lead to the discovery of inhibitors with novel binding modes and improved properties.

  • Modification of the core scaffold: Subtle modifications to the pyrrolidinone ring of the core structure could further optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models of cancer and fibrosis to assess their therapeutic efficacy.

By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to design and develop novel 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one derivatives with enhanced therapeutic potential.

References

  • RCSB PDB. 1PY5: Crystal Structure of TGF-beta receptor I kinase with inhibitor. [Link]

  • Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & medicinal chemistry letters, 14(13), 3581–3584.
  • BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. [Link]

  • Husa, J., et al. (2025). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase.
  • Frontiers. TGFβ signaling pathways in human health and disease. [Link]

  • MDPI. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers. [Link]

  • Journal of Biological Chemistry. Transforming growth factor β (TGF-β) receptor signaling regulates kinase networks and phosphatidylinositol metabolism during T-cell activation. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Massagué, J. (2023). TGF-β signaling in health and disease. Cell, 186(19), 4007-4037.
  • PNAS. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC. [Link]

  • SciELO. Galunisertib (LY2157299), a transforming growth factor-β receptor I kinase inhibitor, attenuates acute pancreatitis in rats. [Link]

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

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